molecular formula C13H12BrNO3 B11813867 Methyl 5-(((3-bromophenyl)amino)methyl)furan-2-carboxylate

Methyl 5-(((3-bromophenyl)amino)methyl)furan-2-carboxylate

Cat. No.: B11813867
M. Wt: 310.14 g/mol
InChI Key: VHGVAZCIOXZFFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(((3-bromophenyl)amino)methyl)furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a methyl ester group and a 3-bromophenylamino methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(((3-bromophenyl)amino)methyl)furan-2-carboxylate typically involves the reaction of 3-bromophenylamine with methyl 5-formylfuran-2-carboxylate. The reaction is carried out in the presence of a suitable base, such as triethylamine, in a solvent like methanol. The mixture is refluxed overnight, and the product is purified by flash column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(((3-bromophenyl)amino)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 5-(((3-bromophenyl)amino)methyl)furan-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(((3-bromophenyl)amino)methyl)furan-2-carboxylate is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate for the synthesis of more complex molecules. Additionally, the combination of the furan ring and the bromophenylamino group imparts specific biological activities that are not observed in similar compounds .

Properties

Molecular Formula

C13H12BrNO3

Molecular Weight

310.14 g/mol

IUPAC Name

methyl 5-[(3-bromoanilino)methyl]furan-2-carboxylate

InChI

InChI=1S/C13H12BrNO3/c1-17-13(16)12-6-5-11(18-12)8-15-10-4-2-3-9(14)7-10/h2-7,15H,8H2,1H3

InChI Key

VHGVAZCIOXZFFW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)CNC2=CC(=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.